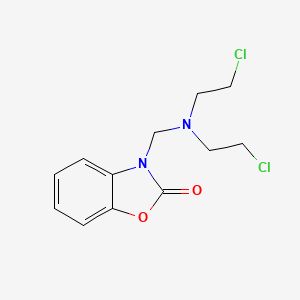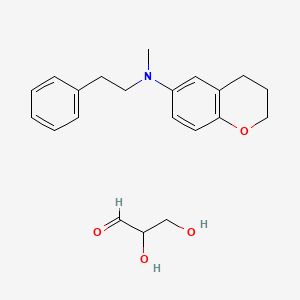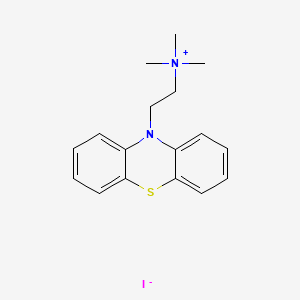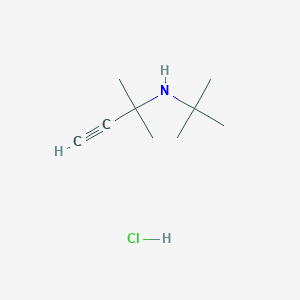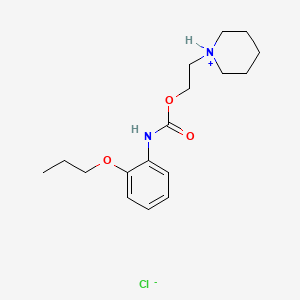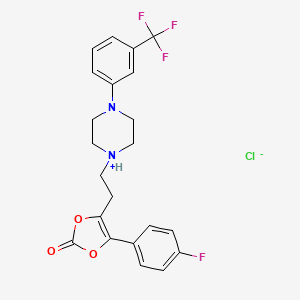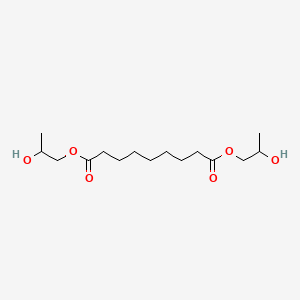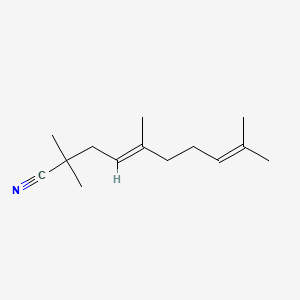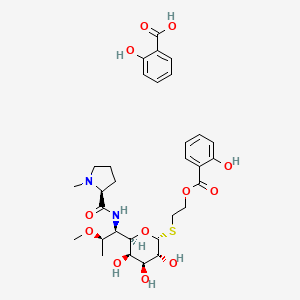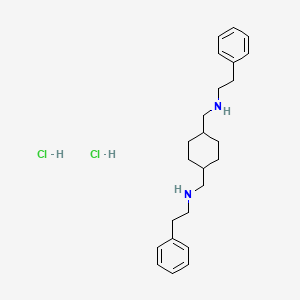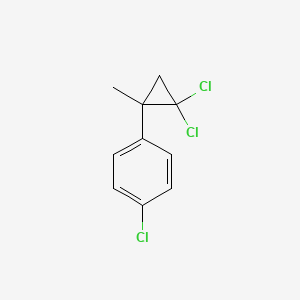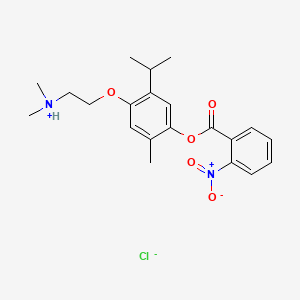
2,4-Diphenyl-6-(4'methoxyphenyl)-pyrylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate is a heterocyclic aromatic compound known for its unique structural properties and reactivity. This compound belongs to the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The presence of phenyl and methoxyphenyl groups enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate typically involves the reaction of appropriate aromatic ketones and aldehydes under acidic conditions. One common method is the acid-catalyzed cyclization of 1,3-diketones with benzaldehyde derivatives. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyrylium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium ring into dihydropyrylium derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and stability.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The pyrylium ring’s positive charge facilitates its interaction with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic ring, which modulate its chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diphenyl-6-methylpyrylium iodide
- 2,4-Diphenyl-6-isopropylpyrylium perchlorate
- 2,4-Diphenyl-6-ethylpyrylium perchlorate
Uniqueness
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate stands out due to the presence of the methoxy group, which enhances its stability and reactivity compared to other pyrylium compounds. This unique structural feature allows for more versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C24H19ClO6 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FIGCIUZPWFBMSS-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


